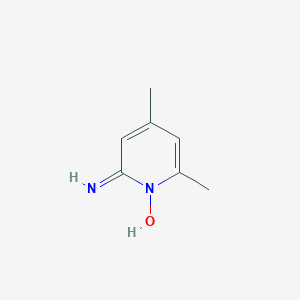
1-Hydroxy-4,6-dimethylpyridin-2-imine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Hydroxy-4,6-dimethylpyridin-2-imine, also known as HDMPI, is a chelating agent that has been widely used in scientific research for its ability to form stable complexes with metal ions. HDMPI has been shown to have a wide range of applications in various fields, including biochemistry, environmental science, and pharmaceuticals.
Mecanismo De Acción
1-Hydroxy-4,6-dimethylpyridin-2-imine forms stable complexes with metal ions through its two nitrogen and one oxygen atoms, which act as donor atoms. The resulting complexes are highly stable and can be easily analyzed using various spectroscopic techniques.
Efectos Bioquímicos Y Fisiológicos
1-Hydroxy-4,6-dimethylpyridin-2-imine has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of various enzymes, including xanthine oxidase, tyrosinase, and lipoxygenase. 1-Hydroxy-4,6-dimethylpyridin-2-imine has also been shown to have antioxidant properties and can scavenge free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 1-Hydroxy-4,6-dimethylpyridin-2-imine in lab experiments is its ability to form stable complexes with metal ions, which allows for accurate analysis of metal ion concentrations. 1-Hydroxy-4,6-dimethylpyridin-2-imine is also relatively easy to synthesize and has a low toxicity. However, one of the limitations of using 1-Hydroxy-4,6-dimethylpyridin-2-imine is that it can only chelate metal ions with certain coordination geometries, which may limit its use in certain studies.
Direcciones Futuras
There are several potential future directions for research involving 1-Hydroxy-4,6-dimethylpyridin-2-imine. One area of interest is the development of new chelating agents based on the structure of 1-Hydroxy-4,6-dimethylpyridin-2-imine that can chelate a wider range of metal ions. Another area of interest is the application of 1-Hydroxy-4,6-dimethylpyridin-2-imine in the development of new drugs for the treatment of diseases related to metal ion toxicity. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1-Hydroxy-4,6-dimethylpyridin-2-imine and its potential applications in various fields.
Métodos De Síntesis
1-Hydroxy-4,6-dimethylpyridin-2-imine can be synthesized through a multi-step process involving the reaction of 2,6-dimethylpyridine with formaldehyde and sodium borohydride. The resulting product is then treated with hydroxylamine hydrochloride to yield 1-Hydroxy-4,6-dimethylpyridin-2-imine.
Aplicaciones Científicas De Investigación
1-Hydroxy-4,6-dimethylpyridin-2-imine has been extensively used in scientific research as a chelating agent for metal ions, particularly for iron and copper ions. It has been used in studies related to metalloproteins, enzyme catalysis, and metal ion transport in cells. 1-Hydroxy-4,6-dimethylpyridin-2-imine has also been used in environmental studies to analyze metal contamination in soil and water samples.
Propiedades
Número CAS |
100868-73-3 |
|---|---|
Nombre del producto |
1-Hydroxy-4,6-dimethylpyridin-2-imine |
Fórmula molecular |
C7H10N2O |
Peso molecular |
138.17 g/mol |
Nombre IUPAC |
1-hydroxy-4,6-dimethylpyridin-2-imine |
InChI |
InChI=1S/C7H10N2O/c1-5-3-6(2)9(10)7(8)4-5/h3-4,8,10H,1-2H3 |
Clave InChI |
YLLKTVHQEXZWMD-UHFFFAOYSA-N |
SMILES |
CC1=CC(=N)N(C(=C1)C)O |
SMILES canónico |
CC1=CC(=N)N(C(=C1)C)O |
Sinónimos |
2-Pyridinamine,4,6-dimethyl-,1-oxide(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



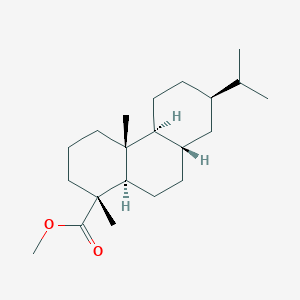
![4-[(4-Amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)amino]-4-oxobutanoic acid](/img/structure/B34434.png)






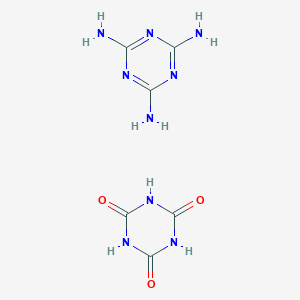
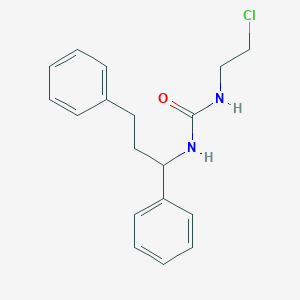

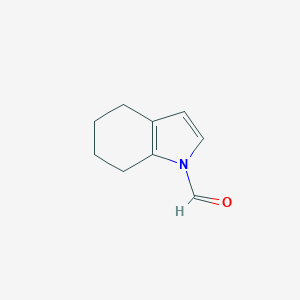
![8-[3-(4-Methyl-1-piperazinyl)propyl]-6,7,8,9-tetrahydro[1]benzofuro[3,2-c]pyridine trihydrochloride](/img/structure/B34455.png)
![[5-[3,5-dihydroxy-2-(1,3,4-trihydroxy-5-oxopentan-2-yl)oxyoxan-4-yl]oxy-3,4-dihydroxyoxolan-2-yl]methyl (E)-3-(4-hydroxyphenyl)prop-2-enoate](/img/structure/B34459.png)